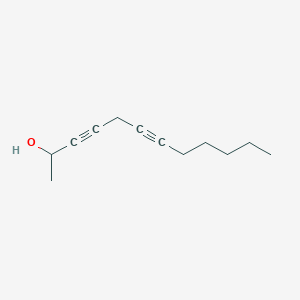
Dodeca-3,6-diyn-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodeca-3,6-diyn-2-OL is a unique organic compound characterized by its diyn-2-ol structure. This compound is part of a broader class of enynenynols, which are known for their interesting chemical properties and potential applications in various fields. The structure of this compound includes a twelve-carbon chain with two triple bonds and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dodeca-3,6-diyn-2-OL typically involves the use of terminal acetylenes. One common method includes lithiation followed by 1,2-addition to acrolein. This is followed by an orthoester Claisen–Johnson rearrangement and α-(4-methoxyphenyl)selenation/oxidative elimination to introduce the α,β-unsaturation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: Dodeca-3,6-diyn-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of dodeca-3,6-diyn-2-one.
Reduction: Formation of dodeca-3,6-diene-2-ol or dodeca-3-ene-2-ol.
Substitution: Formation of dodeca-3,6-diyn-2-chloride.
Applications De Recherche Scientifique
Dodeca-3,6-diyn-2-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its reactive triple bonds.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the synthesis of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism by which Dodeca-3,6-diyn-2-OL exerts its effects is primarily through its reactive triple bonds and hydroxyl group. These functional groups allow it to interact with various molecular targets, including enzymes and cellular components. The pathways involved often include nucleophilic addition and substitution reactions, which can lead to the formation of new bonds and the modification of existing structures .
Comparaison Avec Des Composés Similaires
Dodeca-3,6-dien-1-ol: Known for its use as a pheromone in termites.
Dodeca-3,6,8-trien-1-ol: Another compound with similar structural features used in chemical communication in insects.
Uniqueness: Dodeca-3,6-diyn-2-OL is unique due to its diyn-2-ol structure, which provides distinct reactivity compared to its dien and trien counterparts. This makes it particularly valuable in synthetic chemistry for creating complex molecules and materials with specific properties.
Propriétés
Numéro CAS |
61626-25-3 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
dodeca-3,6-diyn-2-ol |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-6,9H2,1-2H3 |
Clé InChI |
MEUWCBSLHHKIMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCC#CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


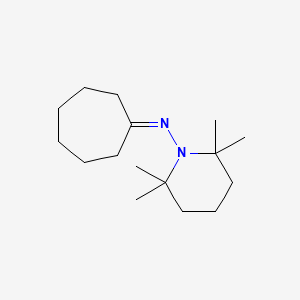
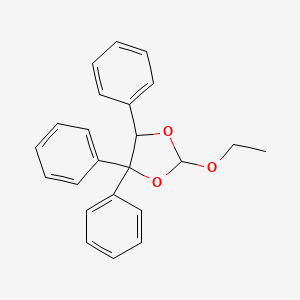
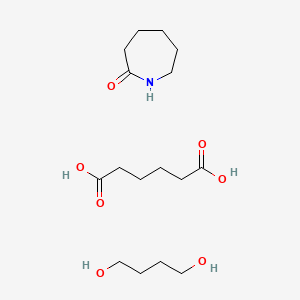
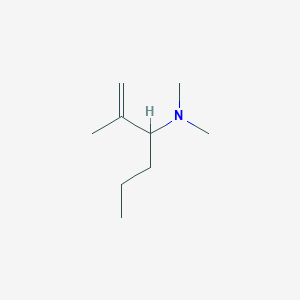
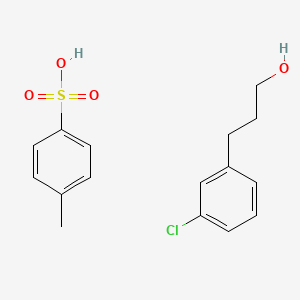

![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
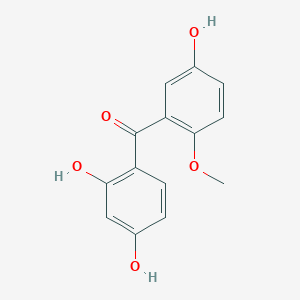
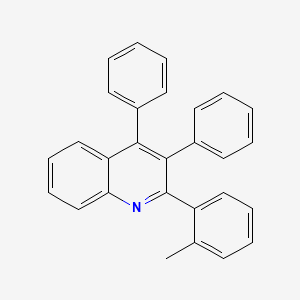

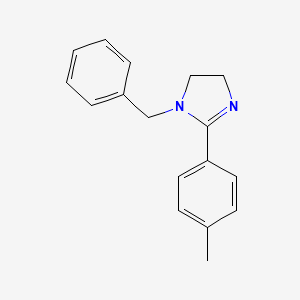
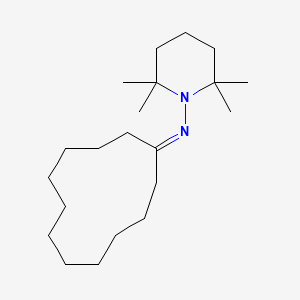
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
